Phenylphosphinic acid

Vue d'ensemble

Description

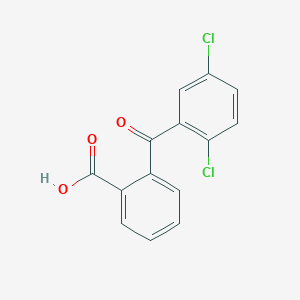

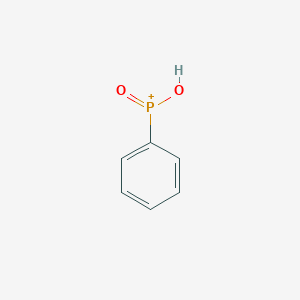

Phenylphosphinic acid, also known as phenylphosphonous acid, is a compound with the molecular formula C6H7O2P . It is used as an antioxidant, an intermediate for metallic-salt formation, and an accelerator for organic peroxide catalysts . It is also used as an additive in unsaturated polyester PU resin and can be added to nylon to improve its polymerization degree .

Synthesis Analysis

Phosphinates, including Phenylphosphinic acid, are important reagents in organic transformations . They can undergo a series of synthetically useful reactions, such as oxidation and oxidative coupling . The direct esterification of phosphinic acids takes place under microwave irradiation at a high temperature under pressure .Molecular Structure Analysis

The molecular weight of Phenylphosphinic acid is 142.0923 . The IUPAC Standard InChI is InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H, (H,7,8) .Chemical Reactions Analysis

The kinetics of oxidation of Phenylphosphinic acid by metal and non-metal oxidants has been investigated . In a study, the beneficial combination of microwave (MW) and ionic liquid (IL) additives was exploited in the direct esterification of a series of acyclic phosphinic and phosphonic acids .Physical And Chemical Properties Analysis

Phenylphosphinic acid is a white crystalline solid with a melting point of 83-85 °C . It has a density of 1.376 and is slightly soluble in DMSO and water when heated . Its pKa value is 2.1 at 17°C .Applications De Recherche Scientifique

Catalysis in Organic Synthesis : It's used as a catalyst in the synthesis of dihydropyrimidinones, offering a simple and fast route for preparing heterocycles (Alinezhad et al., 2016).

Intermediate in Chemical Preparations : Phenylphosphinic acid serves as an intermediate for preparing tertiary phosphine oxides and for the Arbuzov rearrangement of phosphonites (Garst, 1979).

Alternative Reagent in Organic Chemistry : It is an alternative reagent for secondary amines N-alkylation, offering a new approach in organic synthesis (Chauvin, 1991).

Functionalization of Microspheres : Phenylphosphinic acid-functionalized microspheres have been prepared by emulsion polymerization, useful in material science for coordinating with metal ions like Cu2+ or Fe3+ (Hua et al., 2009).

Toxicity Studies : Toxicity studies in rats have shown phenylphosphinic acid to be very low in toxicity, important for understanding its safety in various applications (Donner et al., 2003).

Coordination Chemistry : Research on its reaction with diruthenium compounds, leading to the synthesis of phenylphosphinate and phenylphosphonate complexes, explores its utility in coordination chemistry (McCann et al., 1993).

Esterification and Amidation Processes : Phenylphosphinic acids have been used in esterification with alcohols and amidation processes, demonstrating its versatility in chemical reactions (Jablonkai et al., 2014).

Study of Decomposition Mechanisms : The formation and decomposition of phenylphosphinic anhydride provide insights into the mechanisms of thermal decomposition of phosphinic acids (Gallagher & Jenkins, 1971).

Thermodynamic Studies : Research on the standard enthalpies of combustion and formation of phenylphosphinic acid contributes to the understanding of its thermodynamic properties (Finch et al., 1975).

Metal Ion Complexation : Its use in the complexation of metal ions like Ga(3+), demonstrating potential in radiopharmaceutical development (Šimeček et al., 2012).

Oxidation Studies : Phenylphosphinic acid is used in oxidation studies, such as its oxidation to phenylphosphonic acid, which is important in understanding redox chemistry (McCann et al., 1992).

Herbicidal Activity : It has been studied for its herbicidal activity, especially in the form of aminobenzylphosphonic acids, contributing to agricultural chemistry (Kafarski et al., 1995).

E.S.R. Spectroscopy Studies : The electron spin resonance spectrum of X-irradiated phenylphosphinic acid and its salts provides insights into its electronic structure (Geoffroy & Lucken, 1972).

NMR Studies : First principles NMR calculations of phenylphosphinic acid aid in understanding its molecular motion and tensor orientations, important in molecular physics (Gervais et al., 2007).

Oxidation Kinetics : Kinetics studies on its oxidation by metal ions enrich the knowledge of reaction mechanisms in inorganic chemistry (Sharma et al., 1989).

Catalysis in Synthesis of α-Aminophosphonates : Phenylphosphonic acid is used as a catalyst in the synthesis of α-aminophosphonates, showcasing its role in synthetic chemistry (Bedolla-Medrano et al., 2014).

Solution Properties of Derivatives : Study of phenylphosphinic acid derivatives of cyclen and cyclam provides insights into their solution properties, relevant in inorganic and coordination chemistry (Rohovec et al., 2000).

Surface Chemistry Studies : Investigation into the deposition of phenylphosphinic acid on TiO2 surfaces aids in understanding surface chemistry and its applications in electronics and biocompatible coatings (Skibinski et al., 2017).

Safety And Hazards

Phenylphosphinic acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Orientations Futures

Phosphinates, including Phenylphosphinic acid, are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds . The last few years have seen the revival of the work, originally started early in the 1970s, relating to the growing information on the genomic and metabolic pathways of bacteria . This suggests that there is potential for future research and applications in this area .

Propriétés

IUPAC Name |

hydroxy-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVWTDLQQGKSV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

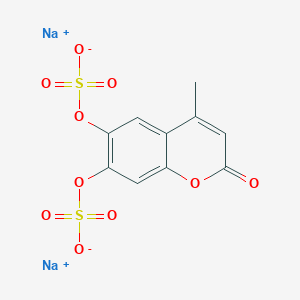

C1=CC=C(C=C1)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923631, DTXSID80859679 | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_16137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Phenylphosphinic acid | |

CAS RN |

121-70-0, 1779-48-2 | |

| Record name | Phosphinic acid, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.